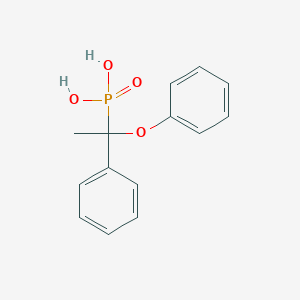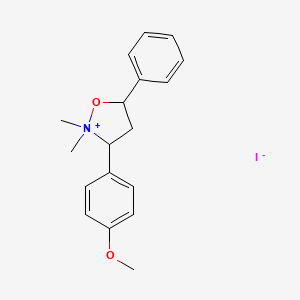
3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide is a complex organic compound with a unique structure that includes an oxazolidin-2-ium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst to form the oxazolidine ring. This intermediate is then reacted with phenyl iodide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodide position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Corresponding oxazolidinone derivatives.
Reduction: Reduced oxazolidine derivatives.
Substitution: Substituted oxazolidin-2-ium compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide involves its interaction with specific molecular targets. The oxazolidin-2-ium core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenyl)-2,2-dimethyl-1,3-oxazolidine
- 3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidin-2-one
Uniqueness
3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide is unique due to its iodide ion, which can participate in various substitution reactions
Eigenschaften
CAS-Nummer |
88330-48-7 |
|---|---|
Molekularformel |
C18H22INO2 |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium;iodide |
InChI |
InChI=1S/C18H22NO2.HI/c1-19(2)17(14-9-11-16(20-3)12-10-14)13-18(21-19)15-7-5-4-6-8-15;/h4-12,17-18H,13H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OMWGJIGKQQDVHO-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(C(CC(O1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)

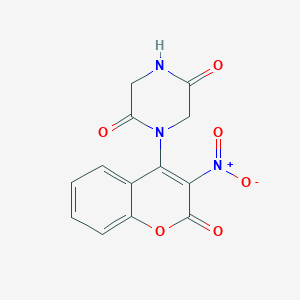


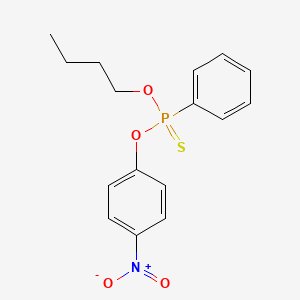
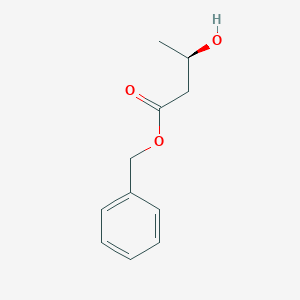

![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)

![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)
